molecular formula C₄₄H₆₇N₉O₁₄ B612677 GP100 Peptide Melanoma Vaccine YLEPGPVTA CAS No. 156761-76-1

GP100 Peptide Melanoma Vaccine YLEPGPVTA

Cat. No.: B612677
CAS No.: 156761-76-1
M. Wt: 946.05
Attention: For research use only. Not for human or veterinary use.
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Description

The GP100 Peptide Melanoma Vaccine YLEPGPVTA is a synthetic peptide vaccine designed to target melanoma cells. This peptide, YLEPGPVTA, represents residues 280-288 of the melanoma differentiation protein gp100. It is recognized by cytotoxic T lymphocytes (CTLs) in the context of HLA-A2, making it a promising candidate for immunotherapy in melanoma patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the GP100 peptide YLEPGPVTA involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods: For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: The GP100 peptide YLEPGPVTA primarily undergoes peptide bond formation during its synthesis. Post-synthesis, it can participate in:

    Oxidation: Formation of disulfide bonds if cysteine residues are present.

    Reduction: Breaking of disulfide bonds under reducing conditions.

    Substitution: Potential modifications at specific residues to enhance stability or immunogenicity.

Common Reagents and Conditions:

    Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.

    Cleavage Reagents: TFA for cleaving the peptide from the resin.

    Oxidizing Agents: Hydrogen peroxide or iodine for disulfide bond formation.

    Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol for disulfide bond reduction.

Major Products: The primary product is the GP100 peptide YLEPGPVTA. Modifications can yield derivatives with altered immunogenic properties .

Scientific Research Applications

The GP100 peptide YLEPGPVTA has several scientific research applications:

Mechanism of Action

The GP100 peptide YLEPGPVTA exerts its effects by being presented on the surface of melanoma cells in the context of HLA-A2 molecules. This presentation allows CTLs to recognize and target melanoma cells for destruction. The peptide binds to the major histocompatibility complex (MHC) class I molecules, facilitating the activation of CTLs, which then release cytotoxic granules to kill the melanoma cells .

Comparison with Similar Compounds

    Tyrosinase Peptide: Another melanoma-associated antigen recognized by CTLs.

    MART-1/Melan-A Peptide: A peptide derived from the MART-1 protein, also used in melanoma immunotherapy.

    gp75 Peptide: Another peptide from the gp75 protein, involved in melanoma differentiation.

Uniqueness: The GP100 peptide YLEPGPVTA is unique due to its high affinity for HLA-A2 and its ability to be recognized by CTLs at very low concentrations. This makes it particularly effective in eliciting a strong immune response against melanoma cells .

Properties

IUPAC Name

4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[2-[[2-[2-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZYVGGTWZGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H67N9O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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